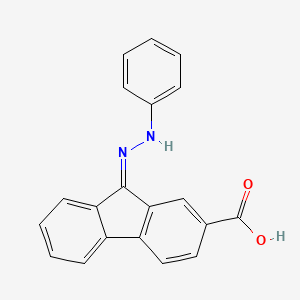
9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with a phenyl-hydrazono group and a carboxylic acid functional group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid typically involves the reaction of fluorene derivatives with phenylhydrazine under controlled conditions. One common method includes the condensation of 9H-fluorene-2-carboxylic acid with phenylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
- 9-(Phenyl-hydrazono)-9H-fluorene-2,7-disulfonic acid bis-(2-chloro-phenyl) ester
- 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid
Comparison: Compared to its analogs, 9-(Phenyl-hydrazono)-9H-fluorene-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group enhances its solubility and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H14N2O2 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(9Z)-9-(phenylhydrazinylidene)fluorene-2-carboxylic acid |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)13-10-11-16-15-8-4-5-9-17(15)19(18(16)12-13)22-21-14-6-2-1-3-7-14/h1-12,21H,(H,23,24)/b22-19- |
InChI Key |
JNWWFIDVMJSPOV-QOCHGBHMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















